3,5-Dichlorophenol-d3

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

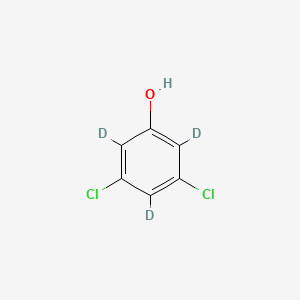

C6H4Cl2O |

|---|---|

Molekulargewicht |

166.02 g/mol |

IUPAC-Name |

3,5-dichloro-2,4,6-trideuteriophenol |

InChI |

InChI=1S/C6H4Cl2O/c7-4-1-5(8)3-6(9)2-4/h1-3,9H/i1D,2D,3D |

InChI-Schlüssel |

VPOMSPZBQMDLTM-CBYSEHNBSA-N |

Isomerische SMILES |

[2H]C1=C(C(=C(C(=C1Cl)[2H])Cl)[2H])O |

Kanonische SMILES |

C1=C(C=C(C=C1Cl)Cl)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 3,5-Dichlorophenol-d3: Physical Characteristics and Spectral Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics and spectral data for the deuterated compound 3,5-Dichlorophenol-d3. It also includes comparative data for its non-deuterated analog, 3,5-Dichlorophenol. This document is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields where deuterated standards are employed.

Introduction

This compound is the deuterium-labeled form of 3,5-Dichlorophenol. Deuterated compounds are of significant interest in various scientific disciplines, particularly in analytical and pharmaceutical sciences. They are commonly used as internal standards in quantitative analyses by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). The incorporation of deuterium (B1214612) atoms provides a distinct mass signature without significantly altering the chemical properties of the molecule, making it an ideal tracer.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties

| Property | This compound | 3,5-Dichlorophenol |

| Molecular Formula | C₆HD₃Cl₂O | C₆H₄Cl₂O |

| Molecular Weight | 166.02 g/mol | 163.00 g/mol [1] |

| CAS Number | 124286-06-2 | 591-35-5[1] |

| Appearance | Not specified (likely a solid) | Crystals, Crystalline Powder or Crystalline Mass[2] |

| Melting Point | Data not available | 65-68 °C[2] |

| Boiling Point | Data not available | 233 °C[2] |

| Solubility | Data not available | Slightly soluble in water. Very soluble in ethanol, ethyl ether and petroleum ether.[2] |

Spectral Data

Spectral data is crucial for the identification and quantification of chemical compounds. While comprehensive spectral data for this compound is not widely published, this section provides available information and comparative data for 3,5-Dichlorophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. In the case of this compound, the absence of protons at the deuterated positions will lead to a significantly simplified ¹H NMR spectrum compared to its non-deuterated counterpart.

Table 2: NMR Spectral Data

| Spectrum | This compound | 3,5-Dichlorophenol |

| ¹H NMR | Data not available. Expected to show a simplified spectrum with the absence of signals corresponding to the deuterated positions. | A reference to the ¹H NMR spectrum is available.[3] |

| ¹³C NMR | Data not available. | A reference to the ¹³C NMR spectrum of a derivative is available.[4] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The mass spectrum of this compound will show a molecular ion peak that is 3 mass units higher than that of 3,5-Dichlorophenol, corresponding to the three deuterium atoms.

Table 3: Mass Spectrometry Data

| Spectrum | This compound | 3,5-Dichlorophenol |

| Mass Spectrum | Data not available. The molecular ion peak is expected at m/z 166. | The electron ionization mass spectrum is available.[5] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule. The IR spectrum of this compound is expected to be very similar to that of 3,5-Dichlorophenol, with minor shifts in vibrational frequencies due to the C-D bonds.

Table 4: Infrared Spectroscopy Data

| Spectrum | This compound | 3,5-Dichlorophenol |

| IR Spectrum | Data not available. | The gas-phase IR spectrum is available.[6] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not explicitly available. However, the following are general methodologies for obtaining the physical and spectral data presented.

Determination of Physical Properties

-

Melting Point: The melting point of a solid compound is determined using a melting point apparatus. A small amount of the crystalline sample is packed into a capillary tube and heated. The temperature range over which the solid melts is recorded.

-

Boiling Point: The boiling point of a liquid is determined by distillation. The liquid is heated in a flask, and the temperature at which the vapor pressure equals the atmospheric pressure is recorded as the boiling point.

-

Solubility: The solubility of a compound is determined by adding a small amount of the substance to a solvent and observing if it dissolves at a specific temperature.

Acquisition of Spectral Data

-

NMR Spectroscopy:

-

Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: The sample is placed in an NMR spectrometer, and the ¹H and ¹³C NMR spectra are acquired.

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the NMR spectrum.

-

-

Mass Spectrometry:

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas or liquid chromatograph.

-

Ionization: The sample molecules are ionized, for example, by electron impact (EI) or electrospray ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The abundance of each ion is measured by a detector to generate the mass spectrum.

-

-

Infrared Spectroscopy:

-

Sample Preparation: The sample can be prepared as a thin film, a KBr pellet (for solids), or a solution in an IR-transparent solvent.

-

Data Acquisition: The sample is placed in an IR spectrometer, and infrared radiation is passed through it.

-

Spectrum Generation: The instrument records the frequencies at which the sample absorbs radiation, generating the IR spectrum.

-

Visualizations

Experimental Workflow for Characterization

The following diagram illustrates a general workflow for the physical and spectral characterization of a deuterated compound like this compound.

Caption: General workflow for the synthesis, characterization, and application of this compound.

This guide provides a foundational understanding of this compound for its application in research and development. While specific experimental data for the deuterated form is limited in public literature, the provided information on its non-deuterated analog and general analytical methodologies offers a solid basis for its use as an internal standard.

References

Synthesis and Isotopic Labeling of 3,5-Dichlorophenol-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic labeling of 3,5-Dichlorophenol-d3. This deuterated compound is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in quantitative mass spectrometry-based assays. This document outlines a feasible synthesis approach, detailed experimental protocols, and expected analytical data.

Introduction

This compound (C6HD3Cl2O) is the isotopically labeled form of 3,5-Dichlorophenol, where three hydrogen atoms on the aromatic ring have been replaced by deuterium (B1214612) atoms. The introduction of deuterium atoms provides a distinct mass shift, allowing for its use as a tracer or an internal standard in analytical methodologies without significantly altering the chemical properties of the molecule.[1][2] The stability of the carbon-deuterium bond makes it a reliable tool for tracking the fate of 3,5-Dichlorophenol in biological and environmental systems.

Synthesis Methodology

The most direct and efficient method for the synthesis of this compound is through acid-catalyzed hydrogen-deuterium (H/D) exchange on the unlabeled 3,5-Dichlorophenol.[1] In this reaction, the aromatic protons are exchanged for deuterons from a deuterium source, typically a deuterated acid in heavy water. The electron-withdrawing nature of the two chlorine atoms at the meta positions deactivates the aromatic ring towards electrophilic substitution. However, the hydroxyl group is an activating ortho-, para-director. Therefore, the protons at the 2, 4, and 6 positions are susceptible to exchange under forcing acidic conditions.

An alternative, though more complex, synthetic route could involve a multi-step process starting from a deuterated precursor, such as a deuterated 1,3-dichlorobenzene (B1664543) derivative. However, the direct H/D exchange method is generally preferred for its simplicity and efficiency.

Proposed Synthesis Pathway: Acid-Catalyzed H/D Exchange

The proposed pathway involves the direct deuteration of 3,5-Dichlorophenol using a strong deuterated acid, such as deuterated sulfuric acid (D2SO4), in deuterium oxide (D2O). The reaction proceeds via an electrophilic aromatic substitution mechanism where a deuteron (B1233211) acts as the electrophile.

Caption: Proposed synthesis of this compound via acid-catalyzed H/D exchange.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound based on established methods for phenol (B47542) deuteration.

Materials and Equipment

-

3,5-Dichlorophenol (≥98% purity)

-

Deuterated sulfuric acid (D2SO4, 98 wt. % in D2O)

-

Deuterium oxide (D2O, 99.8 atom % D)

-

Sodium bicarbonate (NaHCO3)

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Diethyl ether (anhydrous)

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

NMR spectrometer

-

Mass spectrometer

Synthesis Procedure

Caption: Experimental workflow for the synthesis and purification of this compound.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-Dichlorophenol (10.0 g, 61.3 mmol).

-

Deuteration: To the flask, add deuterium oxide (40 mL) followed by the slow addition of deuterated sulfuric acid (5 mL).

-

Reaction: The reaction mixture is heated to reflux (approximately 110-120 °C) and stirred vigorously for 48 hours under an inert atmosphere (e.g., nitrogen).

-

Work-up: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice prepared from D2O (100 g). The acidic solution is neutralized by the slow addition of a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: The aqueous solution is transferred to a separatory funnel and extracted with diethyl ether (3 x 50 mL).

-

Drying and Solvent Removal: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) gradient or by recrystallization from a suitable solvent system (e.g., hexane/dichloromethane) to afford pure this compound.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound.

Table 1: Reaction Parameters and Yield

| Parameter | Value |

| Starting Material | 3,5-Dichlorophenol |

| Deuterating Agent | D2SO4 in D2O |

| Reaction Temperature | 110-120 °C |

| Reaction Time | 48 hours |

| Expected Yield | 70-85% |

| Isotopic Purity | >98 atom % D |

Table 2: Physicochemical and Spectroscopic Data

| Property | Unlabeled 3,5-Dichlorophenol | Expected this compound |

| Molecular Formula | C6H4Cl2O | C6HD3Cl2O |

| Molecular Weight | 163.00 g/mol | 166.02 g/mol |

| Appearance | White to off-white crystalline solid | White to off-white crystalline solid |

| Melting Point | 65-68 °C | 65-68 °C |

| Boiling Point | 233 °C | 233 °C |

| ¹H NMR (CDCl₃, δ) | ~7.1 (t, 1H), ~6.9 (d, 2H), ~5.5 (s, 1H, OH) | ~5.5 (s, 1H, OH) (Aromatic signals absent) |

| ¹³C NMR (CDCl₃, δ) | ~155, ~135, ~121, ~115 | ~155, ~135, ~121 (t), ~115 (t) |

| Mass Spectrum (EI) | m/z 162, 164, 166 (M+) | m/z 165, 167, 169 (M+) |

Note: The expected NMR data for the deuterated compound will show the absence of signals corresponding to the aromatic protons at positions 2, 4, and 6. In the ¹³C NMR, the carbons attached to deuterium will appear as triplets due to C-D coupling.

Conclusion

This technical guide provides a comprehensive overview of a robust and accessible method for the synthesis and isotopic labeling of this compound. The detailed experimental protocol and expected analytical data will be a valuable resource for researchers in drug development and other scientific fields requiring high-purity deuterated standards. The successful synthesis of this compound will facilitate more accurate and reliable quantitative studies.

References

Isotopic Purity and Enrichment of 3,5-Dichlorophenol-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core principles and methodologies for determining the isotopic purity and enrichment of 3,5-Dichlorophenol-d3. Understanding these parameters is critical for its application as an internal standard in quantitative analyses and as a tracer in metabolic studies.[1] This document outlines the key analytical techniques, presents relevant quantitative data, and provides detailed experimental protocols.

Fundamental Concepts: Isotopic Enrichment vs. Species Abundance

When evaluating a deuterated compound like this compound, it is crucial to distinguish between two fundamental terms: isotopic enrichment and species abundance.[2]

-

Isotopic Enrichment: This refers to the percentage of deuterium (B1214612) (D) present at a specific labeled position within the molecule.[2][3] For instance, a stated isotopic enrichment of 99% means that at any given deuterated position on the aromatic ring, there is a 99% probability of finding a deuterium atom and a 1% probability of finding a hydrogen atom.[2]

-

Species Abundance: This term describes the percentage of the entire population of molecules that possesses a specific, complete isotopic composition.[3] Due to the statistical nature of deuteration, a batch of this compound with 99% isotopic enrichment will not contain 99% fully deuterated (d3) molecules. Instead, it will be a mixture of isotopologues (d3, d2, d1, and d0).[2]

The relationship between these two concepts is governed by binomial expansion, which allows for the calculation of the theoretical species abundance for each isotopologue based on the isotopic enrichment.[3]

Quantitative Data Summary

The isotopic composition of this compound is a critical quality attribute. Commercially available standards typically specify a high level of isotopic enrichment.

Table 1: Typical Specifications for this compound

| Parameter | Typical Value | Source |

| Chemical Formula | C₆HD₃Cl₂O | [1] |

| Labeled CAS Number | 124286-06-2 | [4] |

| Unlabeled CAS Number | 591-35-5 | [4] |

| Isotopic Enrichment | ≥ 99 atom % D | [4] |

Table 2: Theoretical Isotopologue Distribution for this compound at 99.0% Isotopic Enrichment

This table illustrates the calculated species abundance for each isotopologue in a sample with a site-specific isotopic enrichment of 99.0%. The calculation is based on a binomial distribution for three deuteration sites (n=3).

| Isotopologue | Designation | Number of Deuterium Atoms | Theoretical Species Abundance (%) |

| This compound | d3 | 3 | (0.99)³ = 97.03% |

| 3,5-Dichlorophenol-d2 | d2 | 2 | 3 x (0.99)² x (0.01) = 2.94% |

| 3,5-Dichlorophenol-d1 | d1 | 1 | 3 x (0.99) x (0.01)² = 0.03% |

| 3,5-Dichlorophenol-d0 | d0 | 0 | (0.01)³ = <0.01% |

Note: These are theoretical values. The actual measured distribution can be influenced by the synthetic process.[2]

Analytical Methodologies and Experimental Protocols

A combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy is the standard approach for the comprehensive characterization of deuterated compounds.[5]

HRMS is a powerful technique for separating and quantifying the relative abundance of each isotopologue species based on their mass differences.[2] Electrospray ionization (ESI) coupled with HRMS offers a rapid, highly sensitive, and low-sample-consumption method for this purpose.[6][7]

Experimental Protocol: Isotopic Purity by LC-ESI-HRMS

-

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Perform serial dilutions to a final concentration of approximately 1 µg/mL in the initial mobile phase solvent.

-

-

Instrumentation and Conditions:

-

Liquid Chromatography (LC): Use a C18 column with a gradient elution profile (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid) to ensure separation from any potential chemical impurities.

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically suitable for phenols.

-

Scan Mode: Full scan mode with a mass range covering the expected m/z values of the d0 to d3 isotopologues (e.g., m/z 160-170).

-

Resolution: Set the instrument to a high resolution (e.g., >60,000) to accurately resolve the isotopic peaks.[6]

-

-

Data Acquisition and Analysis:

-

Acquire the full scan mass spectrum of the eluting this compound peak.

-

Extract the ion chromatograms for the theoretical exact masses of the [M-H]⁻ ions for each isotopologue (d0, d1, d2, d3).

-

Integrate the peak areas for each isotopologue.

-

Calculate the percentage of species abundance for each isotopologue by dividing its peak area by the sum of all isotopologue peak areas and multiplying by 100.

-

NMR spectroscopy is essential for confirming the positions of the deuterium labels and for providing a highly accurate measurement of the overall isotopic enrichment.[5] Proton NMR (¹H-NMR) is particularly precise for quantifying the small amounts of residual protons at the labeled sites.[2]

Experimental Protocol: Isotopic Enrichment by Quantitative ¹H-NMR

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Accurately weigh a suitable, non-deuterated internal standard with a known purity and a resonance peak that does not overlap with the analyte signals (e.g., 1,3,5-trimethoxybenzene).

-

Dissolve both the sample and the internal standard in a deuterated NMR solvent (e.g., Chloroform-d or DMSO-d6) in a standard NMR tube.

-

-

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiment: A standard quantitative ¹H-NMR experiment.

-

Parameters:

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for full relaxation.

-

Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

-

-

-

Data Processing and Analysis:

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Integrate the area of the signal corresponding to the residual protons on the deuterated positions of the this compound molecule.

-

Integrate the area of a known signal from the internal standard.

-

Calculate the amount of residual hydrogen relative to the known amount of the internal standard.

-

From this, determine the isotopic enrichment. For example, if the residual proton signal corresponds to 1% of the total expected signal for a fully protonated molecule at those positions, the isotopic enrichment is 99%.

-

Visualization of Workflows and Concepts

Diagrams created using Graphviz provide clear visual representations of the analytical workflow and the theoretical basis of isotopologue distribution.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 3. Enrichment â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

3,5-Dichlorophenol-d3 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 3,5-Dichlorophenol-d3, including its chemical properties, primary applications, and relevant toxicological data of its non-deuterated analogue, 3,5-Dichlorophenol (B58162). This document is intended to serve as a valuable resource for professionals in research, analytical chemistry, and toxicology.

Core Compound Data

This compound is the deuterium-labeled form of 3,5-Dichlorophenol. The incorporation of deuterium (B1214612) atoms results in a higher molecular weight, which allows it to be distinguished from its native counterpart by mass spectrometry. This property makes it an ideal internal standard for quantitative analytical methods.

| Property | Value |

| Chemical Name | 3,5-Dichlorophenol-2,4,6-d3 |

| CAS Number | 124286-06-2[1] |

| Molecular Formula | C₆HD₃Cl₂O |

| Molecular Weight | 166.02 g/mol [1] |

Primary Applications in Research

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry for the precise quantification of 3,5-Dichlorophenol and other related phenolic compounds in various environmental and biological matrices.[1] Its use in analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), helps to correct for analyte loss during sample preparation and instrumental analysis, thereby improving the accuracy and precision of the results.

Analytical Methodology: Determination of Dichlorophenols in Water

The following is a generalized experimental protocol for the analysis of dichlorophenols in water, based on methodologies for phenolic compounds, and incorporating this compound as an internal standard. This protocol is a composite based on established methods for phenol (B47542) analysis.

Experimental Protocol:

-

Sample Collection and Preservation:

-

Collect water samples in amber glass containers.

-

Preserve the samples by acidifying to a pH ≤ 2 with a suitable acid.

-

Store at 4°C until extraction.

-

-

Sample Preparation and Extraction:

-

Spike the water sample with a known concentration of this compound internal standard solution.

-

Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the phenolic compounds.

-

LLE: Use a suitable solvent like dichloromethane.

-

SPE: Use a cartridge containing a sorbent like polystyrene-divinylbenzene.

-

-

Elute the analytes from the SPE cartridge or separate the organic layer from the LLE.

-

Concentrate the extract to a small volume.

-

-

Derivatization (Optional but Recommended for GC-MS):

-

To improve the chromatographic properties of the phenols, derivatization can be performed. A common method is acetylation using acetic anhydride.

-

-

Instrumental Analysis (GC-MS):

-

Inject the derivatized or underivatized extract into a gas chromatograph coupled to a mass spectrometer.

-

Use a capillary column suitable for phenol analysis.

-

The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to monitor characteristic ions for both the native dichlorophenol and the deuterated internal standard.

-

-

Quantification:

-

Calculate the concentration of 3,5-Dichlorophenol in the original sample by comparing the peak area ratio of the native analyte to the deuterated internal standard against a calibration curve.

-

Toxicological Profile of 3,5-Dichlorophenol

The toxicological information presented here pertains to the non-deuterated 3,5-Dichlorophenol. The deuterated form is expected to have a similar toxicological profile.

3,5-Dichlorophenol is classified as toxic to aquatic organisms and can cause skin and eye irritation. Its primary mechanism of toxicity is the uncoupling of oxidative phosphorylation. This process disrupts the synthesis of ATP, the main energy currency of the cell, by dissipating the proton gradient across the inner mitochondrial membrane without inhibiting the electron transport chain.

Summary of Toxicological Data:

| Endpoint | Organism | Value | Reference |

| EC50 (24 h) | Daphnia magna (aquatic invertebrate) | 2.090 mg/L | [2] |

| EC50 (5 min) | Vibrio fischeri (luminescent bacteria) | 4.4 mg/L | [3] |

| LC50 (96 h) | Chelon auratus (golden grey mullet) | 1.25 - 1.739 mg/L | [4] |

Visualizing the Mechanism of Action and Analytical Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Diagram 1: Uncoupling of Oxidative Phosphorylation by 3,5-Dichlorophenol

Caption: Uncoupling of oxidative phosphorylation by 3,5-Dichlorophenol.

Diagram 2: Analytical Workflow for 3,5-Dichlorophenol

Caption: Analytical workflow for 3,5-Dichlorophenol using a deuterated internal standard.

References

Safety data sheet and handling precautions for 3,5-Dichlorophenol-d3

An In-depth Technical Guide to the Safe Handling of 3,5-Dichlorophenol-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for this compound, a deuterated analog of 3,5-Dichlorophenol. While this document focuses on the deuterated form, the safety and handling information is primarily based on the more extensively documented non-deuterated compound, as their chemical and toxicological properties are expected to be nearly identical. This compound is often utilized as an internal standard or tracer in quantitative analyses.[1]

Chemical Identification and Physical Properties

This compound is a chlorinated aromatic compound. The deuterium (B1214612) labeling provides a distinct mass signature for use in mass spectrometry-based analytical methods.

Table 1: Physical and Chemical Properties of 3,5-Dichlorophenol

| Property | Value | Reference |

| Appearance | Colorless to pale yellow or pink crystals or powder | [2][3][4][5] |

| Molecular Formula | C₆HD₃Cl₂O | [5] |

| Molecular Weight | Approximately 166.02 g/mol (calculated for d3 isotopologue) | [4] |

| Melting Point | 63-69 °C (145.4-156.2 °F) | [3][5][6] |

| Boiling Point | 233 °C (451.4 °F) at 760 mmHg | [2][3][7] |

| Solubility in Water | Poorly soluble (< 1 mg/mL at 20.5°C) | [2][7] |

| Vapor Density | 5.6 (Air = 1) | [4][7] |

| Odor | Characteristic phenolic odor | [4][7] |

| Octanol/Water Partition Coefficient (log Kow) | 3.62 - 3.68 | [7] |

Hazard Identification and Classification

3,5-Dichlorophenol is classified as a hazardous substance. It is crucial to understand its potential health and environmental effects before handling.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin |

| Skin Corrosion/Irritation | 1B / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1 / 2 | H318: Causes serious eye damage / H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment, Acute | 2 | H401: Toxic to aquatic life |

| Hazardous to the Aquatic Environment, Chronic | 2 | H411: Toxic to aquatic life with long lasting effects |

References for Table 2:[3][8][9][10][11]

GHS Pictograms:

GHS05 (Corrosion), GHS06 (Toxic), GHS07 (Exclamation Mark), GHS09 (Environment)[8][10]

First Aid Measures

Immediate medical attention is required in case of exposure.

Table 3: First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][8][12] |

| Skin Contact | Immediately wash with plenty of soap and water while removing all contaminated clothing and shoes.[2][3][12] Seek immediate medical attention.[8] |

| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes.[3][8][12] Remove contact lenses, if present and easy to do. Continue rinsing.[3][8][12] Seek immediate medical attention.[8] |

| Ingestion | Do NOT induce vomiting.[8][9] Rinse mouth with water.[3] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention. |

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when working with this compound to minimize exposure risk.

Engineering Controls

-

Work in a well-ventilated area, preferably within a certified chemical fume hood.[8][9][13]

-

Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of any potential exposure.[8][13]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for safe handling.

Caption: Required Personal Protective Equipment for handling this compound.

Hygiene Practices

-

Avoid all personal contact, including inhalation of dust.[9]

-

Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[8][9][12]

-

Remove contaminated clothing and wash it before reuse.[12][13]

Storage Conditions

-

Keep the container tightly closed and store it in the original container.[7][8][9][12]

-

Store away from incompatible materials such as strong oxidizing agents, acid chlorides, and acid anhydrides.[2][8]

-

Store in an area without drain or sewer access.[7]

Experimental Protocol: Preparation of a Standard Solution

This protocol outlines the safe preparation of a standard solution of this compound for analytical use.

Caption: A safe workflow for preparing a standard solution of this compound.

Methodology:

-

Preparation: Before starting, ensure you are wearing all required PPE as detailed in section 4.2. Prepare the work surface within a chemical fume hood by laying down absorbent, disposable bench paper.

-

Weighing: Use an analytical balance to accurately weigh the desired amount of this compound. Handle the solid carefully to avoid generating dust.

-

Dissolution: Quantitatively transfer the weighed solid into an appropriate volumetric flask using a powder funnel. Add a small amount of a suitable solvent (e.g., methanol, acetonitrile) and gently swirl to dissolve the compound completely.

-

Finalization: Once dissolved, carefully add more solvent until the solution reaches the calibration mark on the neck of the volumetric flask.

-

Labeling and Storage: Securely cap the flask and invert it several times to ensure the solution is homogeneous. The container must be clearly labeled with the chemical name, concentration, solvent, preparation date, and appropriate hazard warnings. Store the solution according to the conditions outlined in section 4.4.

Accidental Release and Disposal

Prompt and appropriate action is critical in the event of a spill.

Spill Response

-

Minor Spills (Solid):

-

Evacuate unnecessary personnel.[8]

-

Ensure adequate ventilation.[8]

-

Wearing appropriate PPE, gently sweep or shovel the spilled material into a suitable container for disposal.[8]

-

Avoid generating dust.[8][9] Moisten the material with 60-70% ethanol (B145695) to help control dust if necessary.[2]

-

Clean the spill area with soap and water.[13]

-

-

Major Spills:

Caption: Decision-making workflow for responding to a chemical spill.

Waste Disposal

-

Dispose of waste materials in accordance with all applicable federal, state, and local environmental regulations.[12]

-

The material should be disposed of by a licensed waste disposal company.[3][12] It may be sent to an authorized incinerator equipped with an afterburner and scrubber.[8]

Toxicological and Ecological Information

Table 4: Toxicological and Ecotoxicological Data

| Data Point | Value | Species | Reference |

| LD50 Oral | 2389 mg/kg | Mouse | [3] |

| Acute Toxicity | Harmful if swallowed.[8][9] Toxic in contact with skin.[8] Harmful if inhaled.[9][12] | N/A | [8][9][12] |

| Skin Effects | Causes severe skin burns and irritation.[2][3][7][8] | N/A | [2][3][7][8] |

| Eye Effects | Causes serious eye damage and irritation.[2][3][7][8] | N/A | [2][3][7][8] |

| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[7][8][9][11] | N/A | [7][8][9][11] |

Symptoms of Exposure: May include irritation of the skin, eyes, mucous membranes, and upper respiratory tract.[2][7] Prolonged or severe exposure can lead to burns, profuse sweating, thirst, abdominal pain, nausea, vomiting, and potential damage to the liver and kidneys.[2]

This guide is intended for informational purposes and should not replace a thorough review of the official Safety Data Sheet (SDS) provided by the manufacturer and a comprehensive risk assessment for the specific procedures being undertaken. Always prioritize safety and adhere to established laboratory protocols.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 3,5-DICHLOROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. fishersci.com [fishersci.com]

- 4. 3,5-Dichlorophenol | C6H4Cl2O | CID 11571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A15328.14 [thermofisher.com]

- 6. 3,5-Dichlorophenol - Safety Data Sheet [chemicalbook.com]

- 7. ICSC 0440 - 3,5-DICHLOROPHENOL [inchem.org]

- 8. synquestlabs.com [synquestlabs.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. 3,5-Dichlorophenol - Wikipedia [en.wikipedia.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. homesciencetools.com [homesciencetools.com]

Commercial Sourcing and Technical Applications of 3,5-Dichlorophenol-d3: A Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Commercial Availability and Practical Application of 3,5-Dichlorophenol-d3 as an Internal Standard.

This technical guide provides a comprehensive overview of the commercial suppliers, product specifications, and practical applications of this compound. This deuterated analog of 3,5-dichlorophenol (B58162) is a critical tool in analytical chemistry, primarily utilized as an internal standard for the quantification of chlorophenols and related compounds in various matrices. Its use significantly enhances the accuracy and precision of analytical methods by correcting for variations during sample preparation and analysis.

Commercial Availability and Suppliers

This compound is available from a range of specialized chemical suppliers. The products are offered in various purities, isotopic enrichments, and formulations to suit diverse research needs. Below is a summary of prominent commercial suppliers and their product specifications.

| Supplier | Catalog Number | Purity / Isotopic Enrichment | Available Quantities | Certificate of Analysis (CoA) |

| MedChemExpress | HY-W004113S | Purity not specified | 1 mg, 5 mg, 10 mg | Available upon request |

| C/D/N Isotopes | D-7283 | 99 atom % D | 50 mg, 100 mg | Available |

| Pharmaffiliates | PAPST005755 | High Purity | Inquire for details | Available |

| LGC Standards | TRC-D436736 | Purity not specified | 5 mg | Available |

| ZeptoMetrix | Inquire for details | Solution (1000 µg/mL in isopropanol) | 1 mL | Available |

| Chiron | C13925.6-K-IP | Solution (1000 µg/mL) | Inquire for details | Available |

| Toronto Research Chemicals (TRC) | Inquire for details | Purity not specified | Inquire for details | Available |

| Santa Cruz Biotechnology | Inquire for details | Purity not specified | Inquire for details | Available |

| AccuStandard | Inquire for details | Purity not specified | Inquire for details | Available |

Physicochemical Properties

| Property | Value |

| CAS Number | 124286-06-2 |

| Molecular Formula | C₆HD₃Cl₂O |

| Molecular Weight | 166.02 g/mol |

| Appearance | Solid (typically) |

| Synonyms | Phenol-d3, 3,5-dichloro- |

Experimental Protocols: Application as an Internal Standard in GC-MS Analysis

This compound is frequently employed as an internal standard in the analysis of chlorophenols and other environmental contaminants like triclosan (B1682465) in complex matrices such as wastewater, soil, and biological samples. The following is a generalized experimental protocol based on established methodologies, such as those outlined in U.S. EPA methods for water analysis.[1][2] This protocol typically involves sample extraction, derivatization, and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Preparation of Standard Solutions

-

Internal Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetone) at a concentration of 100 µg/mL.

-

Calibration Standards: Prepare a series of calibration standards containing the target analytes (e.g., various chlorophenols) at different concentrations. Spike each calibration standard with a constant known amount of the this compound internal standard solution. The concentration of the internal standard should be chosen to be in the mid-range of the calibration curve of the target analytes.

Sample Preparation and Extraction

The choice of extraction method depends on the sample matrix.

-

Liquid Samples (e.g., Water):

-

Acidify the water sample (e.g., 1 Liter) to a pH < 2 with a suitable acid (e.g., sulfuric acid).

-

Spike the sample with a known amount of the this compound internal standard stock solution.

-

Perform liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., dichloromethane (B109758) or hexane) or solid-phase extraction (SPE) using a cartridge packed with a sorbent like polystyrene-divinylbenzene.[3]

-

-

Solid Samples (e.g., Soil, Sludge):

-

Homogenize the solid sample.

-

Spike the sample with the this compound internal standard.

-

Perform extraction using a technique such as Accelerated Solvent Extraction (ASE) with an appropriate solvent system (e.g., acetone/hexane).[4]

-

Derivatization

To improve the volatility and chromatographic properties of the phenolic compounds for GC analysis, a derivatization step is often necessary.[5]

-

Acetylation: A common method involves in-situ acetylation.[1][2] After spiking with the internal standard, the pH of the aqueous sample is adjusted to be alkaline, and acetic anhydride (B1165640) is added to convert the phenols to their acetate (B1210297) esters.

-

Silylation: Another option is to evaporate the solvent from the extract and react the residue with a silylating agent (e.g., BSTFA) to form trimethylsilyl (B98337) (TMS) derivatives.

GC-MS Analysis

-

Injection: Inject an aliquot (e.g., 1-2 µL) of the final extract into the GC-MS system.

-

Gas Chromatography: Use a capillary column suitable for the separation of chlorophenol derivatives (e.g., a 5% phenyl-methylpolysiloxane column). The oven temperature program should be optimized to achieve good separation of the target analytes.

-

Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for the derivatized target analytes and the this compound internal standard.

Quantification

The concentration of each target analyte is determined by calculating the ratio of its peak area to the peak area of the this compound internal standard. This ratio is then compared to the calibration curve generated from the analysis of the calibration standards.

Visualizing the Workflow and Quality Control

To better illustrate the experimental process and the underlying principles of using an internal standard, the following diagrams are provided.

Caption: A generalized workflow for the quantitative analysis of chlorophenols using this compound as an internal standard.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichlorophenol-d3 is a deuterated analog of 3,5-dichlorophenol (B58162), a compound of environmental and toxicological significance. In modern analytical research, particularly in the fields of environmental monitoring, toxicology, and drug metabolism studies, the use of stable isotope-labeled internal standards is crucial for achieving accurate and precise quantification of target analytes. This technical guide provides an in-depth overview of the primary applications of this compound, focusing on its role as an internal standard in mass spectrometry-based analytical methods.

Core Applications of this compound

The primary application of this compound in research is its use as an internal standard for the quantitative analysis of 3,5-dichlorophenol and other related chlorophenolic compounds.[1][2] Its chemical and physical properties are nearly identical to its non-deuterated counterpart, but it has a distinct mass due to the presence of deuterium (B1214612) atoms. This mass difference allows for its differentiation in a mass spectrometer, making it an ideal tool for isotope dilution mass spectrometry (IDMS).

The main analytical techniques where this compound is employed include:

-

Gas Chromatography-Mass Spectrometry (GC-MS) : A widely used technique for the analysis of volatile and semi-volatile organic compounds, including chlorophenols.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) : Suitable for the analysis of a broader range of compounds, including those that are not amenable to GC.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its non-deuterated analog, 3,5-Dichlorophenol. This information is essential for analytical method development and data interpretation.

| Property | This compound | 3,5-Dichlorophenol |

| Chemical Formula | C₆HD₃Cl₂O | C₆H₄Cl₂O |

| Molecular Weight | 166.02 g/mol | 163.00 g/mol |

| CAS Number | 124286-06-2 | 591-35-5 |

| Isotopic Enrichment | Typically ≥98 atom % D | Not Applicable |

| Appearance | Colorless crystals | Colorless crystals with a characteristic odor |

| Melting Point | Not specified | 68 °C |

| Boiling Point | Not specified | 233 °C |

| Solubility in Water | Poor | 0.54 g/100 mL at 25°C |

Experimental Protocols

The following is a representative experimental protocol for the determination of chlorophenols in water samples using this compound as an internal standard by GC-MS. This protocol is a composite based on established methodologies for chlorophenol analysis.

Objective: To quantify the concentration of chlorophenols in a water sample using isotope dilution GC-MS with this compound as an internal standard.

Materials and Reagents:

-

This compound solution (e.g., 10 µg/mL in methanol)

-

Calibration standards of target chlorophenols

-

Hexane (B92381) (pesticide residue grade)

-

Acetic anhydride (B1165640)

-

Potassium carbonate (K₂CO₃)

-

Sodium sulfate (B86663) (anhydrous)

-

Reagent water (organic-free)

-

Sample collection bottles (amber glass, with Teflon-lined caps)

Methodology:

-

Sample Collection and Preservation:

-

Collect water samples in 1-liter amber glass bottles.

-

If residual chlorine is present, dechlorinate the sample by adding ascorbic acid.

-

Store samples at 4°C until extraction.

-

-

Sample Preparation and Extraction:

-

To a 1-liter water sample, add a known amount of this compound internal standard solution (e.g., 100 µL of a 10 µg/mL solution).

-

Adjust the sample pH to approximately 8 with potassium carbonate.

-

Add acetic anhydride to the sample to derivatize the chlorophenols to their more volatile acetate (B1210297) esters.

-

Perform a liquid-liquid extraction by adding hexane to the sample and shaking vigorously.

-

Allow the layers to separate and collect the hexane (organic) layer.

-

Repeat the extraction two more times with fresh hexane.

-

Combine the hexane extracts and dry them by passing through a column of anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

-

GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

-

Injector Temperature: 250°C

-

Oven Program: Initial temperature 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Ions to Monitor:

-

Target chlorophenol acetates (specific m/z values for each)

-

This compound acetate (specific m/z values)

-

-

-

-

Calibration and Quantification:

-

Prepare a series of calibration standards containing known concentrations of the target chlorophenols and a constant concentration of the this compound internal standard.

-

Process the calibration standards in the same manner as the samples (derivatization and extraction).

-

Analyze the calibration standards by GC-MS.

-

Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

Quantify the concentration of the chlorophenols in the samples by using the calibration curve.

-

Visualizations

Analytical Workflow for Chlorophenol Quantification

The following diagram illustrates the general workflow for the quantitative analysis of chlorophenols in environmental samples using an internal standard.

Caption: Workflow for chlorophenol analysis using an internal standard.

Conclusion

This compound serves as an indispensable tool in modern analytical chemistry, enabling researchers to achieve high accuracy and precision in the quantification of chlorophenols in complex matrices. Its application as an internal standard in isotope dilution mass spectrometry, particularly with GC-MS, is a well-established and robust methodology for environmental monitoring and related research fields. The detailed protocol and workflow provided in this guide offer a comprehensive overview for scientists and professionals seeking to employ this powerful analytical strategy.

References

Stability and Storage of 3,5-Dichlorophenol-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 3,5-Dichlorophenol-d3. Due to the limited availability of specific stability data for the deuterated form, this document leverages information from the non-deuterated analogue, 3,5-Dichlorophenol, to infer best practices for handling and storage. This compound is primarily utilized as a stable isotope-labeled internal standard in analytical methodologies, such as NMR, GC-MS, or LC-MS, for the quantification of the parent compound.[1][2] Its utility in these applications underscores its presumed stability under controlled analytical conditions.

Chemical Stability and Incompatibilities

This compound is considered stable under recommended storage and handling conditions.[3][4] However, exposure to certain substances and conditions should be avoided to prevent degradation.

Table 1: Summary of Incompatible Materials and Conditions

| Incompatible Materials | Conditions to Avoid |

| Strong oxidizing agents[3][4] | Heat, sparks, and open flames[3] |

| Acid chlorides[3][4] | Dust formation[4] |

| Acid anhydrides[3][4] |

Hazardous decomposition products upon combustion may include carbon oxides and hydrogen chloride gas.[4][5]

Recommended Storage and Handling

Proper storage and handling are crucial for maintaining the integrity of this compound.

Table 2: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Source |

| Storage Temperature | Cool, dry, well-ventilated area. | [3][6] |

| Container | Keep container tightly closed when not in use. Store in original containers. Suitable containers include lined metal cans, plastic pails, and polyliner drums. | [3][6] |

| Handling | Avoid contact with skin and eyes. Avoid breathing dust, mist, or spray. Use in a well-ventilated area. Wash hands thoroughly after handling. | [3][4][6] |

| Personal Protective Equipment (PPE) | Protective gloves, chemical goggles or safety glasses, and appropriate respiratory protection in case of inadequate ventilation. | [3] |

Experimental Protocols

Potential Degradation Pathway

The degradation of chlorophenols in the environment can occur through various mechanisms, including microbial degradation and photolysis. While a specific degradation pathway for this compound has not been detailed, a possible pathway for dichlorophenols involves hydroxylation followed by ring cleavage, as seen with other chlorinated phenols.

It is important to note that deuteration can sometimes affect the rate of metabolic degradation, a phenomenon known as the kinetic isotope effect. However, for the purposes of its use as an analytical standard, this compound is expected to exhibit similar chemical stability to its non-deuterated counterpart under the prescribed storage conditions.

References

solubility of 3,5-Dichlorophenol-d3 in different solvents

An In-depth Technical Guide on the Solubility of 3,5-Dichlorophenol-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound. While specific quantitative solubility data for the deuterated form is not extensively available in published literature, the solubility is expected to be highly comparable to its non-deuterated counterpart, 3,5-Dichlorophenol. This document presents the available solubility data for 3,5-Dichlorophenol as a close surrogate, details a standard experimental protocol for solubility determination, and illustrates the application of this compound in experimental workflows.

Data Presentation: Solubility of 3,5-Dichlorophenol

The following table summarizes the known solubility of 3,5-Dichlorophenol in various solvents. This data serves as a strong proxy for the solubility of this compound.

| Solvent | Chemical Formula | Solubility Description | Quantitative Solubility (at 25 °C unless specified) |

| Water | H₂O | Limited / Slightly Soluble / Poor | 1.4 g/L (at room temperature)[1], 5,380 mg/L[2], 0.54 g/100mL[2] |

| Ethanol | C₂H₅OH | Soluble / Very Soluble | Data not specified[1][2][3] |

| Acetone | C₃H₆O | Soluble | Data not specified[1] |

| Ethyl Ether | (C₂H₅)₂O | Very Soluble | Data not specified[2][3] |

| Petroleum Ether | Mixture | Soluble | Data not specified[2][3] |

| Chloroform | CHCl₃ | Slightly Soluble | Data not specified[3] |

| Ethyl Acetate | C₄H₈O₂ | Slightly Soluble | Data not specified[3] |

Experimental Protocols: Solubility Determination

A standard and widely accepted method for determining the solubility of phenolic compounds is the shake-flask method .[4] This protocol provides a reliable way to ascertain the saturation point of a compound in a given solvent.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Solvent of interest

-

Analytical balance

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial). The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Equilibration: Place the container in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

-

Phase Separation: After equilibration, allow the suspension to settle. To ensure complete separation of the solid and liquid phases, centrifuge the samples at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. To prevent any undissolved particles from being transferred, pass the aliquot through a syringe filter into a pre-weighed volumetric flask.

-

Gravimetric Analysis (Optional but recommended): Record the weight of the collected filtrate. This, combined with the volume, allows for precise concentration calculations.

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a calibrated analytical method (e.g., HPLC-UV or GC-MS) to determine the concentration of this compound.

-

-

Calculation: Based on the measured concentration and the dilution factor, calculate the solubility of this compound in the solvent, typically expressed in g/L or mg/mL.

Mandatory Visualization

This compound is frequently utilized as an internal standard for the quantitative analysis of 3,5-Dichlorophenol and other related analytes in various matrices.[5] The following diagram illustrates this logical workflow.

Caption: Workflow for the use of this compound as an internal standard.

References

Methodological & Application

Application Note: Quantitative Analysis of Dichlorophenols in Water using 3,5-Dichlorophenol-d3 as an Internal Standard by GC-MS

AN-GCMS-028

Abstract

This application note details a robust and sensitive method for the quantitative analysis of dichlorophenol isomers (e.g., 2,4-Dichlorophenol and 2,6-Dichlorophenol) in water samples. The methodology utilizes solid-phase extraction (SPE) for sample concentration and cleanup, followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS). Isotope dilution using 3,5-Dichlorophenol-d3 as an internal standard (IS) ensures high accuracy and precision by correcting for variations in sample preparation and instrument response. This method is modeled after the principles of U.S. EPA Method 528 and is suitable for environmental monitoring and quality control in water treatment processes.

Principle

The internal standard method is a cornerstone of quantitative analytical chemistry, designed to improve the precision and accuracy of measurements.[1] An internal standard is a known amount of a compound, chemically similar to the analyte, added to the unknown sample and to the calibration standards.[1] It corrects for the loss of analyte during sample preparation and for variations in injection volume during GC-MS analysis.

For this analysis, this compound serves as an ideal internal standard for dichlorophenol isomers. Its key advantages include:

-

Chemical Similarity: As a deuterated analog, it shares nearly identical chemical and physical properties (e.g., polarity, boiling point, extraction efficiency) with the target dichlorophenol analytes, ensuring it behaves similarly throughout the entire analytical process.

-

Mass Spectrometric Distinction: The deuterium (B1214612) labels give it a different mass-to-charge ratio (m/z) from the native analytes, allowing the mass spectrometer to distinguish and quantify both compounds simultaneously without chromatographic co-elution issues.[1]

-

Not Naturally Present: It is not expected to be found in environmental samples, preventing interference with the measurement of the target analytes.[1]

Quantification is achieved by calculating the ratio of the analyte's peak area to the internal standard's peak area. This ratio is then plotted against the concentration ratio to generate a calibration curve, which is used to determine the concentration of the analyte in unknown samples.

Logical Relationship of the Internal Standard Method

The following diagram illustrates the core principle of using an internal standard for quantitative analysis.

Caption: Logic of quantification using an internal standard.

Experimental Protocol

This protocol is based on the procedures outlined in U.S. EPA Method 528 for the analysis of phenols in drinking water.[2][3][4]

3.1. Materials and Reagents

-

Standards: 2,4-Dichlorophenol, 2,6-Dichlorophenol (certified reference material).

-

Internal Standard: this compound solution (e.g., 100 µg/mL in methanol).

-

Solvents: Dichloromethane (DCM), Methanol (B129727) (MeOH), Ethyl Acetate (all pesticide residue or HPLC grade).

-

Reagents: Reagent water (free of interferences), 6N Hydrochloric Acid (HCl), Sodium Sulfite (B76179), Anhydrous Sodium Sulfate (B86663).

-

SPE Cartridges: Polystyrene-divinylbenzene (PS-DVB) based, 200-500 mg, 6 mL.

3.2. Standard Preparation

-

Primary Stock Solutions (Analyte & IS): Prepare individual stock solutions of analytes and the internal standard in methanol at a concentration of approximately 4 mg/mL.[5] Store at ≤6 °C in amber vials.

-

Working Standard Solutions: From the primary stocks, prepare a series of working standards containing all target analytes at various concentrations.

-

Calibration Standards (0.5 - 20 µg/L): To 1 L aliquots of reagent water, add a known volume of the working standard solution. Spike each calibration standard and the method blank with a constant, known amount of the this compound internal standard solution to achieve a final concentration of 5 µg/L. These standards must be carried through the entire extraction procedure.

3.3. Sample Preparation and Extraction (SPE)

-

Sample Collection & Preservation: Collect 1 L water samples in amber glass bottles. Dechlorinate with 40-50 mg of sodium sulfite if residual chlorine is present. Acidify to pH ≤ 2 with 6N HCl. Store at ≤6 °C and extract within 14 days.[6]

-

SPE Cartridge Conditioning: Condition the PS-DVB cartridge sequentially with 5 mL of DCM, 5 mL of methanol, and 10 mL of reagent water (acidified to pH ≤ 2).[2] Do not allow the sorbent bed to go dry.

-

Sample Loading: Spike the 1 L sample with the internal standard (to achieve 5 µg/L). Pass the entire sample through the conditioned cartridge at a flow rate of approximately 20 mL/min.[2]

-

Cartridge Drying: After loading, dry the cartridge under a vacuum for 15 minutes to remove residual water.[3]

-

Elution: Elute the trapped analytes by passing 5 mL of DCM through the cartridge into a collection vial. A second elution using 10 mL of DCM to rinse the sample bottle and then pass through the cartridge can improve recovery.[2]

-

Drying and Concentration: Pass the eluate through a drying column containing anhydrous sodium sulfate to remove any remaining water. Concentrate the eluate to a final volume of 1.0 mL under a gentle stream of nitrogen at 35 °C.[2] The sample is now ready for GC-MS analysis.

GC-MS Instrumental Conditions

The following table outlines typical GC-MS parameters for the analysis of dichlorophenols. Parameters should be optimized for the specific instrument in use.

| Parameter | Setting |

| Gas Chromatograph | Agilent 6890N or equivalent[3] |

| GC Column | Restek Rxi®-5sil MS, 30 m x 0.25 mm ID, 0.25 µm film thickness[2][3] |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min[3] |

| Injection | 1 µL, Splitless mode[3] |

| Injector Temperature | 275 °C[7] |

| Oven Program | Initial 40-60°C (hold 5-6 min), ramp 8°C/min to 250-300°C, hold 10 min[2][7] |

| Mass Spectrometer | Agilent 5975C or equivalent[3] |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Transfer Line Temp. | 300 °C[7] |

| Selected Ions (m/z) | |

| 2,4-Dichlorophenol | 162 (Quantifier), 126, 98[8] |

| 2,6-Dichlorophenol | 162 (Quantifier), 126, 98[9] |

| This compound | 165 (Quantifier), 130, 100 |

Note: Quantifier ions are shown in bold . Qualifier ions should be monitored for confirmation.

Workflow Diagram

The diagram below provides a visual representation of the complete analytical workflow.

References

- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 2. obrnutafaza.hr [obrnutafaza.hr]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. epa.gov [epa.gov]

- 5. ncasi.org [ncasi.org]

- 6. NEMI Method Summary - 528 [nemi.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Determination of Isotopic Abundance of 2H, 13C, 18O, and 37Cl in Biofield Energy Treated Dichlorophenol Isomers, Science Journal of Analytical Chemistry, Science Publishing Group [sciencepg.com]

- 9. researchgate.net [researchgate.net]

Application of 3,5-Dichlorophenol-d3 in LC-MS for Environmental Samples: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichlorophenol (B58162) is a chemical compound that can be found in the environment due to its use as an intermediate in the synthesis of pesticides and other industrial chemicals. Its presence in environmental matrices such as water and soil is of concern due to its potential toxicity. Accurate and sensitive quantification of 3,5-dichlorophenol is crucial for environmental monitoring and risk assessment.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the determination of trace levels of organic contaminants in complex environmental samples. The use of a stable isotope-labeled internal standard, such as 3,5-Dichlorophenol-d3, is the gold standard for quantitative analysis by isotope dilution mass spectrometry.[1] This deuterated analog behaves nearly identically to the native analyte during sample preparation and analysis, effectively compensating for matrix effects, variations in extraction recovery, and instrument response.[2] This application note provides a detailed protocol for the analysis of 3,5-Dichlorophenol in water and soil samples using this compound as an internal standard with LC-MS/MS.

Principle of Isotope Dilution LC-MS/MS

Isotope dilution is a technique used to improve the accuracy and precision of quantitative analysis by mass spectrometry.[3] A known amount of an isotopically labeled version of the analyte (in this case, this compound) is added to the sample at the beginning of the analytical process. The native (unlabeled) and labeled compounds are then extracted and analyzed together. Since the two compounds have nearly identical chemical and physical properties, any loss of analyte during sample preparation will affect both compounds equally. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, an accurate quantification of the native analyte in the original sample can be achieved.

Experimental Protocols

Sample Preparation

1.1. Water Samples (e.g., river water, wastewater effluent)

This protocol is based on solid-phase extraction (SPE) to concentrate the analyte from the water sample.

-

Materials:

-

1 L water sample

-

This compound internal standard solution (1 µg/mL in methanol)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (reagent grade)

-

Deionized water

-

Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges (e.g., 200 mg, 6 mL)

-

Glass fiber filters (1 µm pore size)

-

Nitrogen evaporator

-

-

Procedure:

-

Filter the 1 L water sample through a glass fiber filter to remove suspended solids.

-

Spike the filtered water sample with an appropriate amount of the this compound internal standard solution (e.g., 100 ng, resulting in a 100 ng/L concentration).

-

Acidify the sample to pH 3 with formic acid.

-

Condition the HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Load the water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

After loading, wash the cartridge with 5 mL of deionized water to remove interfering substances.

-

Dry the cartridge under a stream of nitrogen for 30 minutes.

-

Elute the analytes with 2 x 4 mL of methanol.

-

Concentrate the eluate to near dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

-

1.2. Soil and Sediment Samples

This protocol utilizes ultrasonic-assisted extraction followed by SPE cleanup.[1]

-

Materials:

-

10 g of homogenized soil/sediment sample

-

This compound internal standard solution (1 µg/mL in methanol)

-

Anhydrous sodium sulfate

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Deionized water

-

Hydrochloric acid (HCl)

-

Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges (e.g., 200 mg, 6 mL)

-

Centrifuge and centrifuge tubes

-

Ultrasonic bath

-

Nitrogen evaporator

-

-

Procedure:

-

Weigh 10 g of the soil/sediment sample into a 50 mL centrifuge tube.

-

Spike the sample with an appropriate amount of the this compound internal standard solution (e.g., 100 ng, resulting in a 10 ng/g concentration).

-

Add 20 mL of a methanol/water (1:1, v/v) solution to the centrifuge tube.

-

Vortex the sample for 1 minute and then place it in an ultrasonic bath for 15 minutes.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Decant the supernatant into a clean tube.

-

Repeat the extraction (steps 3-6) with another 20 mL of the methanol/water solution and combine the supernatants.

-

Dilute the combined extract with deionized water to a total volume of 200 mL and adjust the pH to 2.5 with HCl.[1]

-

Proceed with SPE cleanup as described for water samples (steps 4-10 in section 1.1).

-

LC-MS/MS Analysis

-

Instrumentation:

-

Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

-

-

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start at 20% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

-

Multiple Reaction Monitoring (MRM): The precursor and product ions for 3,5-Dichlorophenol and its deuterated internal standard should be optimized. Based on the structure and common fragmentation of chlorophenols (loss of HCl), the following transitions are proposed:[4]

-

| Compound | Precursor Ion (m/z) | Product Ion 1 (Quantifier) (m/z) | Product Ion 2 (Qualifier) (m/z) |

| 3,5-Dichlorophenol | 161.0 | 125.0 | 97.0 |

| This compound | 164.0 | 128.0 | 99.0 |

Quantitative Data Summary

The following table presents typical performance data for the analysis of chlorophenols in environmental matrices using LC-MS/MS with isotope dilution. The specific values for 3,5-Dichlorophenol should be determined during method validation.

| Parameter | Water Matrix | Soil/Sediment Matrix |

| Limit of Detection (LOD) | 0.5 - 2.0 ng/L | 0.1 - 0.5 ng/g |

| Limit of Quantification (LOQ) | 1.5 - 6.0 ng/L | 0.3 - 1.5 ng/g |

| Linearity (R²) | > 0.995 | > 0.995 |

| Recovery | 85 - 115% | 80 - 120% |

| Precision (RSD) | < 15% | < 20% |

Visualizations

Caption: Experimental workflow for the analysis of 3,5-Dichlorophenol.

Caption: Logical relationship of isotope dilution analysis.

Conclusion

The use of this compound as an internal standard in the LC-MS/MS analysis of environmental samples provides a robust and reliable method for the accurate quantification of 3,5-Dichlorophenol. The detailed protocols for water and soil matrices, along with the specified LC-MS/MS conditions, offer a comprehensive framework for researchers and scientists in environmental monitoring and related fields. The principle of isotope dilution effectively mitigates matrix interferences and procedural variations, leading to high-quality analytical data essential for informed decision-making in environmental and health sciences.

References

Application Notes and Protocols for Chlorophenol Analysis Using Deuterated Standards

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of chlorophenols in various environmental matrices. The use of deuterated internal standards is a robust method for correcting matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision. The primary analytical technique covered is Gas Chromatography-Mass Spectrometry (GC-MS), a widely used method for the determination of these compounds.

Introduction

Chlorophenols are a group of chemical compounds that are widely used as pesticides, herbicides, and wood preservatives.[1] They are considered priority pollutants by the U.S. Environmental Protection Agency (EPA) due to their toxicity and persistence in the environment.[2][3] Accurate and reliable quantification of chlorophenols is crucial for environmental monitoring and human health risk assessment.

Isotope dilution mass spectrometry, which employs stable isotope-labeled internal standards like deuterated chlorophenols, is considered a gold standard for quantitative analysis.[4] This approach involves adding a known amount of the deuterated standard to the sample at the beginning of the analytical process. The deuterated standard behaves almost identically to the native analyte throughout extraction, derivatization, and chromatographic separation, thus compensating for potential losses during sample workup and variations in instrument performance.[4]

General Workflow Overview

The general workflow for chlorophenol analysis involves sample collection, spiking with deuterated internal standards, extraction of the analytes from the sample matrix, derivatization to improve volatility and chromatographic performance, and finally, analysis by GC-MS.

References

Application Notes: Preparation and Use of 3,5-Dichlorophenol-d3 Internal Standard Solutions

Audience: Researchers, scientists, and drug development professionals involved in quantitative analysis using mass spectrometry.

Introduction

3,5-Dichlorophenol-d3 is the deuterated analog of 3,5-Dichlorophenol. Due to its chemical similarity and mass difference from the non-labeled compound, it is an ideal internal standard for isotope dilution mass spectrometry techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its use helps to correct for variations in sample preparation, extraction efficiency, and instrument response, thereby improving the accuracy and precision of quantitative analysis. These notes provide detailed protocols for the preparation of stock and working solutions of this compound for use in analytical methods.

Physicochemical and Safety Data

Proper handling and storage are crucial for maintaining the integrity of the standard and ensuring laboratory safety. The following tables summarize key properties and safety information. Since the deuterated form is not extensively studied for its toxicology, safety precautions for the unlabeled analog, 3,5-Dichlorophenol, should be strictly followed.

Table 1: Physicochemical Properties of 3,5-Dichlorophenol and its Deuterated Analog

| Property | 3,5-Dichlorophenol | This compound |

| Molecular Formula | C₆H₄Cl₂O | C₆HD₃Cl₂O |

| Molecular Weight | 163.00 g/mol [2] | 166.02 g/mol |

| CAS Number | 591-35-5[2] | 124286-06-2 |

| Appearance | Colorless to pink crystals | Not specified, typically solid |

| Melting Point | 65-68 °C[2] | Not specified |

| Boiling Point | 233 °C[2] | Not specified |

| Solubility | Poorly soluble in water; soluble in ethanol, ether, methanol (B129727). | Soluble in organic solvents like methanol, acetone. |

Table 2: Hazard Information for 3,5-Dichlorophenol

| Hazard Category | Description |

| Acute Toxicity | Harmful if swallowed, Toxic in contact with skin. |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. |

| Serious Eye Damage | Causes serious eye damage. |

| Respiratory Irritation | May cause respiratory irritation. |

| Environmental Hazard | Toxic to aquatic life with long-lasting effects. |

| Data derived from safety information for the non-deuterated analog, 3,5-Dichlorophenol. |

Handling Precautions:

-

Work in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Recommended Solution Concentrations